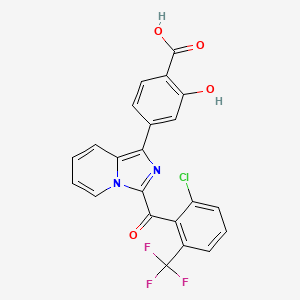

GNE-0946

Description

Properties

IUPAC Name |

4-[3-[2-chloro-6-(trifluoromethyl)benzoyl]imidazo[1,5-a]pyridin-1-yl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12ClF3N2O4/c23-14-5-3-4-13(22(24,25)26)17(14)19(30)20-27-18(15-6-1-2-9-28(15)20)11-7-8-12(21(31)32)16(29)10-11/h1-10,29H,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAUZNSONHHQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(N2C=C1)C(=O)C3=C(C=CC=C3Cl)C(F)(F)F)C4=CC(=C(C=C4)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12ClF3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-0946: A Technical Guide to its Mechanism of Action as a RORγ Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-0946 is a potent and selective small molecule modulator of the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ, also known as RORc or NR1F3). Contrary to some commercially available information that erroneously classifies it as an agonist, primary scientific literature unequivocally identifies GNE-0946 as a RORγ inverse agonist . This technical guide provides an in-depth overview of the mechanism of action of GNE-0946, summarizing key quantitative data, detailing experimental protocols from foundational studies, and visualizing the relevant biological pathways and experimental workflows.

Core Mechanism of Action: RORγ Inverse Agonism

RORγ is a nuclear receptor that plays a critical role as a master regulator of T helper 17 (Th17) cell differentiation and the production of the pro-inflammatory cytokine Interleukin-17 (IL-17). In its constitutively active state, RORγ binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes. This binding facilitates the recruitment of coactivator proteins, leading to the transcription of genes involved in inflammation, including IL-17.

As a RORγ inverse agonist, GNE-0946 binds to the ligand-binding domain (LBD) of the RORγ protein. This binding induces a conformational change in the receptor that destabilizes the interaction with coactivator proteins and may promote the recruitment of corepressor proteins. The net effect is the repression of RORγ-mediated gene transcription, leading to a reduction in the production of IL-17 and other pro-inflammatory cytokines. This mechanism makes RORγ inverse agonists like GNE-0946 promising therapeutic candidates for autoimmune diseases.

Signaling Pathway Diagram

Caption: Mechanism of RORγ inverse agonism by GNE-0946.

Quantitative Data

The potency and selectivity of GNE-0946 have been characterized through various in vitro assays. The following tables summarize the key quantitative findings from the primary literature[1].

Table 1: In Vitro Potency of GNE-0946

| Assay Type | Description | Endpoint | Value |

| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer assay measuring the displacement of a fluorescently labeled peptide from the RORγ ligand-binding domain. | IC₅₀ | 8 nM |

| RORγ Cellular Reporter Assay | HEK293 cells co-transfected with a Gal4-RORγ-LBD fusion protein and a luciferase reporter gene under the control of a Gal4 upstream activating sequence. | IC₅₀ | 23 nM |

Table 2: Selectivity Profile of GNE-0946

| Target | Assay Type | Fold Selectivity vs. RORγ |

| RORα | Cellular Reporter Assay | >430-fold |

| RORβ | Cellular Reporter Assay | >430-fold |

| PPARγ | Cellular Reporter Assay | >430-fold |

| Other Nuclear Receptors (Panel) | Cellular Reporter Assays | >300-fold |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of GNE-0946.

RORγ TR-FRET Assay

This biochemical assay quantifies the ability of a compound to inhibit the interaction between the RORγ Ligand-Binding Domain (LBD) and a coactivator peptide.

Experimental Workflow Diagram:

Caption: Workflow for the RORγ TR-FRET biochemical assay.

Methodology:

-

Compound Preparation: GNE-0946 is serially diluted in DMSO.

-

Assay Plate Preparation: The diluted compound is added to a low-volume 384-well black plate.

-

Reagent Addition: A mixture containing GST-tagged RORγ-LBD, a fluorescently labeled coactivator peptide (e.g., from SRC1), and a terbium-conjugated anti-GST antibody is added to the wells.

-

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Signal Detection: The TR-FRET signal is read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (FRET signal) and 495 nm (terbium signal).

-

Data Analysis: The ratio of the 520 nm to 495 nm signals is calculated, and the IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.

RORγ Cellular Reporter Assay

This cell-based assay measures the functional activity of GNE-0946 on RORγ-mediated transcription in a cellular context.

Experimental Workflow Diagram:

Caption: Workflow for the RORγ cellular reporter assay.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions. The cells are then co-transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the RORγ-LBD, and another containing a luciferase reporter gene downstream of a Gal4 Upstream Activating Sequence (UAS).

-

Cell Plating: Transfected cells are plated into 96-well plates.

-

Compound Treatment: After allowing the cells to adhere, they are treated with serial dilutions of GNE-0946.

-

Incubation: The cells are incubated for a period of 16-24 hours to allow for compound effects on luciferase gene expression.

-

Luminescence Measurement: The cells are lysed, and a luciferase assay reagent containing the substrate (e.g., luciferin) is added. The resulting luminescence, which is proportional to the amount of luciferase enzyme produced, is measured using a luminometer.

-

Data Analysis: The IC₅₀ value is calculated by plotting the luminescence signal against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

GNE-0946 is a potent and selective RORγ inverse agonist that effectively suppresses RORγ-mediated transcription. Its mechanism of action, characterized by the inhibition of coactivator recruitment and subsequent downregulation of IL-17 production, highlights its potential as a tool for studying RORγ biology and as a starting point for the development of therapeutics for autoimmune and inflammatory diseases. The quantitative data and experimental protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound. It is crucial to acknowledge its role as an inverse agonist, not an agonist, to ensure accurate interpretation of experimental results.

References

The Role of IRAK4 Inhibition in Th17 Cell Differentiation: A Technical Overview

Disclaimer: This technical guide details the role of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition in the differentiation of T helper 17 (Th17) cells. As specific public domain data for "GNE-0946" is not available, this document infers its role based on its likely function as an IRAK4 inhibitor. The experimental data and pathways described are based on studies of IRAK4 kinase inactivation and the use of other IRAK4 inhibitors.

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also key drivers of pathogenesis in a variety of autoimmune and inflammatory diseases. The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process orchestrated by a specific cytokine milieu and a network of intracellular signaling pathways. A pivotal player in this process is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase that is a critical mediator of signaling downstream of the IL-1 receptor (IL-1R) and Toll-like receptors (TLRs). Pharmacological inhibition of IRAK4, represents a promising therapeutic strategy for a range of autoimmune disorders by targeting a key node in the Th17 differentiation pathway.

IRAK4: A Central Node in Th17 Differentiation

The differentiation of Th17 cells is initiated by the combined action of Transforming Growth Factor-β (TGF-β) and pro-inflammatory cytokines such as IL-6 or IL-1β. Signaling through the IL-1 receptor is particularly crucial for the initial commitment to the Th17 lineage. IRAK4, as a key downstream component of the IL-1R signaling cascade, is essential for this process.

Upon IL-1β binding to its receptor, IRAK4 is recruited to the receptor complex and activated through phosphorylation. Activated IRAK4 then initiates a signaling cascade that culminates in the activation of transcription factors, such as NF-κB and AP-1, which are critical for the expression of genes required for Th17 differentiation.

One of the key roles of IRAK4-mediated signaling in Th17 differentiation is the induction of the master transcriptional regulator, Retinoic acid-related orphan receptor gamma t (RORγt). RORγt, in conjunction with other transcription factors like STAT3, drives the expression of the signature Th17 cytokines, IL-17A and IL-17F.

Furthermore, IRAK4 kinase activity is essential for the expression of the IL-23 receptor (IL-23R). IL-23 is a cytokine that is critical for the expansion and stabilization of the Th17 phenotype. By promoting IL-23R expression, IRAK4 ensures that differentiating Th17 cells are responsive to IL-23, thereby reinforcing their pro-inflammatory phenotype. The absence or inhibition of IRAK4 activity leads to a failure to upregulate IL-23R, resulting in impaired Th17 cell expansion and function.

Quantitative Data on the Impact of IRAK4 Inhibition on Th17 Differentiation

The following tables summarize quantitative data from studies investigating the effects of IRAK4 inactivation or inhibition on key aspects of Th17 cell differentiation.

Table 1: Effect of IRAK4 Inhibition on Th17-Related Cytokine Production

| Cytokine | Method of IRAK4 Inhibition | Cell Type | Change in Production | Reference |

| IL-17A | IRAK4 kinase-inactive (KI) mice | Murine CD4+ T cells | Significantly reduced | |

| IL-17F | IRAK4 kinase-inactive (KI) mice | Murine CD4+ T cells | Significantly reduced | |

| IL-22 | IRAK4 kinase-inactive (KI) mice | Murine CD4+ T cells | Significantly reduced | |

| TNF-α | IRAK1/4 inhibitor | Human PBMCs | Suppressed | |

| IL-6 | IRAK1/4 inhibitor | Human PBMCs | Suppressed | |

| IL-1β | IRAK1/4 inhibitor | Human PBMCs | Suppressed |

Table 2: Effect of IRAK4 Inhibition on Th17-Related Gene Expression

| Gene | Method of IRAK4 Inhibition | Cell Type | Change in Expression | Reference |

| Il17a | IRAK4 kinase-inactive (KI) mice | Murine CD4+ T cells | Significantly reduced | |

| Il17f | IRAK4 kinase-inactive (KI) mice | Murine CD4+ T cells | Significantly reduced | |

| Il23r | IRAK4 kinase-inactive (KI) mice | Murine CD4+ T cells | Significantly reduced | |

| Rorc (RORγt) | IRAK4 kinase-inactive (KI) mice | Murine CD4+ T cells | Not significantly affected |

Signaling Pathways Modulated by IRAK4 in Th17 Differentiation

The following diagrams illustrate the key signaling pathways involved in Th17 differentiation and the central role of IRAK4.

Experimental Protocols

Detailed methodologies for key experiments cited in the context of IRAK4 and Th17 cell differentiation are provided below.

In Vitro Th17 Differentiation Assay

Objective: To assess the effect of IRAK4 inhibition on the differentiation of naive CD4+ T cells into Th17 cells.

Protocol:

-

Isolation of Naive CD4+ T cells:

-

Isolate splenocytes from wild-type or IRAK4 kinase-inactive (KI) mice.

-

Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS) with anti-CD4 microbeads.

-

Isolate naive CD4+CD62L+CD44- T cells by fluorescence-activated cell sorting (FACS).

-

-

Cell Culture and Differentiation:

-

Coat 96-well plates with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies overnight at 4°C.

-

Plate naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Add the following polarizing cytokines:

-

TGF-β1 (2 ng/mL)

-

IL-6 (20 ng/mL)

-

IL-1β (10 ng/mL)

-

Anti-IFN-γ (10 µg/mL)

-

Anti-IL-4 (10 µg/mL)

-

-

For inhibitor studies, add the IRAK4 inhibitor (e.g., at various concentrations) to the culture medium at the time of plating.

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Analysis of Th17 Differentiation:

-

Intracellular Cytokine Staining:

-

Restimulate the cells for 4-6 hours with PMA (50 ng/mL), ionomycin (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A).

-

Stain for surface markers (e.g., CD4).

-

Fix and permeabilize the cells.

-

Stain for intracellular IL-17A.

-

Analyze by flow cytometry.

-

-

ELISA:

-

Collect culture supernatants after 3-5 days.

-

Measure the concentration of IL-17A and other cytokines using commercially available ELISA kits.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from the differentiated T cells.

-

Synthesize cDNA.

-

Perform qRT-PCR to measure the relative expression of Il17a, Il17f, Il23r, and Rorc.

-

-

Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To evaluate the in vivo efficacy of IRAK4 inhibition in a mouse model of multiple sclerosis, a Th17-driven

GNE-0946: An In-Depth Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-0946 is a potent and selective synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ), a nuclear receptor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by GNE-0946, with a focus on its mechanism of action, impact on gene transcription, and the subsequent cellular responses. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting RORγ.

Introduction

Retinoic acid receptor-related orphan receptor gamma (RORγ) is a key transcription factor in the immune system. Its isoform, RORγt, is predominantly expressed in immune cells and is essential for the development and function of Th17 cells. Th17 cells are a subset of T helper cells that produce a range of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F. These cytokines are critical for host defense against certain pathogens but are also implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.

GNE-0946 has been identified as a potent and selective agonist of RORγ. By activating RORγ, GNE-0946 initiates a cascade of downstream signaling events that ultimately modulate the expression of RORγ target genes and influence the inflammatory milieu. Understanding these pathways is crucial for harnessing the therapeutic potential of RORγ agonists and for developing novel modulators of this important nuclear receptor.

Mechanism of Action of GNE-0946

As a RORγ agonist, GNE-0946 binds to the ligand-binding domain (LBD) of the RORγ protein. This binding induces a conformational change in the receptor, promoting the recruitment of coactivator proteins and the dissociation of corepressors. This protein complex then binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, leading to the initiation of gene transcription.

The primary downstream effect of GNE-0946-mediated RORγ activation is the enhancement of Th17 cell differentiation and function. This is achieved through the direct transcriptional activation of key genes involved in the Th17 lineage, including the master regulator IL17A and other signature cytokines.

Core Downstream Signaling Pathways

The activation of RORγ by GNE-0946 triggers a well-defined signaling cascade that culminates in the production of pro-inflammatory cytokines. The core components of this pathway are illustrated in the diagram below.

Quantitative Data Summary

The potency of GNE-0946 as a RORγ agonist has been characterized in cell-based assays. The following table summarizes the key quantitative data available.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 4 nM | HEK-293 | RORγ Reporter Assay | [Vendor Data Sheets] |

Further quantitative data on the effects of GNE-0946 on specific RORγ target gene expression and cytokine production from primary Th17 cells are needed for a more complete profile.

Key Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of GNE-0946 and its downstream signaling pathways. These protocols are based on established methods for studying RORγ modulators and can be adapted for use with GNE-0946.

RORγ Luciferase Reporter Assay

This assay is used to determine the potency and efficacy of GNE-0946 in activating RORγ-mediated transcription in a controlled cellular environment.

Workflow:

Detailed Protocol:

-

Cell Culture: Maintain HEK-293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: Seed cells in a 96-well plate. Co-transfect with a mammalian expression vector for full-length human RORγ and a luciferase reporter plasmid containing multiple copies of a RORE upstream of a minimal promoter. A constitutively active Renilla luciferase vector can be co-transfected for normalization.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of GNE-0946 or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the logarithm of the GNE-0946 concentration and fit to a four-parameter logistic equation to determine the EC50 value.

In Vitro Th17 Differentiation and Cytokine Analysis

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the subsequent analysis of cytokine production upon treatment with GNE-0946.

Workflow:

Detailed Protocol:

-

T Cell Isolation: Isolate naive CD4+ T cells (CD4+CD45RA+CD62L+) from peripheral blood mononuclear cells (PBMCs) or splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Activation and Differentiation: Plate the naive CD4+ T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies. Culture the cells in a Th17-polarizing medium containing recombinant human/mouse IL-6, TGF-β, IL-1β, and IL-23, along with neutralizing antibodies against IFN-γ and IL-4.

-

Compound Treatment: Add GNE-0946 at various concentrations or a vehicle control to the culture medium at the time of plating.

-

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Cytokine Analysis:

-

ELISA: Collect the culture supernatant and measure the concentration of secreted IL-17A using a standard enzyme-linked immunosorbent assay (ELISA) kit.

-

Intracellular Cytokine Staining: Restimulate the cells for 4-6 hours with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A). Then, fix and permeabilize the cells, and stain for intracellular IL-17A using a fluorescently labeled antibody. Analyze the percentage of IL-17A-producing cells by flow cytometry.

-

qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of IL17A and other RORγ target genes. Normalize the expression to a housekeeping gene (e.g., ACTB or GAPDH).

-

Conclusion

GNE-0946 is a valuable research tool for elucidating the complex downstream signaling pathways of RORγ. Its high potency and selectivity make it an ideal probe for investigating the role of RORγ in Th17 cell biology and inflammatory processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of targeting the RORγ pathway. Future studies should focus on comprehensive transcriptional profiling and in vivo models to fully understand the biological consequences of GNE-0946-mediated RORγ activation.

Target Validation of GNE-0946 in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for GNE-0946, a potent and selective modulator of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a lineage-defining transcription factor for T helper 17 (Th17) cells, which are key drivers in the pathogenesis of numerous autoimmune diseases. Modulation of RORγt activity, therefore, presents a promising therapeutic strategy for these conditions.

While public domain literature on GNE-0946 is limited, its target, RORγt, is well-validated. This guide will focus on the established role of RORγt in autoimmune disease models and the effects of its modulation, using data from representative RORγt inverse agonists as surrogates for the potential activity of a compound like GNE-0946, should it function as an inhibitor. It is important to note a discrepancy in publicly available data, with GNE-0946 described as both a RORγ agonist and an inverse agonist. The therapeutic rationale for autoimmune diseases strongly supports the use of an inverse agonist to suppress Th17 cell function.

The RORγt Signaling Pathway in Th17 Differentiation and Function

RORγt is the master regulator of Th17 cell differentiation.[1][2][3] Upon activation of naive T cells in the presence of cytokines such as TGF-β and IL-6, the expression of RORγt is induced.[2][4] RORγt then binds to ROR response elements (ROREs) in the promoter regions of target genes, including those encoding for the proinflammatory cytokines IL-17A, IL-17F, and IL-22, as well as the receptor for IL-23 (IL-23R).[1][3][5] The IL-23/IL-17 axis is a critical pathway in the amplification and maintenance of chronic inflammation in autoimmune diseases.[6]

An inverse agonist of RORγt would bind to the receptor and promote the recruitment of co-repressors, thereby inhibiting the transcription of these key pro-inflammatory genes. This leads to a reduction in Th17 cell differentiation and a decrease in the production of pathogenic cytokines, ultimately ameliorating autoimmune pathology.[1][7][8]

Target Validation in Preclinical Autoimmune Disease Models

The therapeutic potential of targeting RORγt has been demonstrated in various animal models of autoimmune diseases. The two most common models are Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis and Collagen-Induced Arthritis (CIA) for rheumatoid arthritis.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used model for human multiple sclerosis, characterized by T-cell mediated inflammation, demyelination, and axonal damage in the central nervous system (CNS).[9][10] Th17 cells are known to play a pathogenic role in EAE.[4][11]

References

- 1. The therapeutic potential of RORγ modulators in the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Th17 differentiation by IKKα-dependent and -independent phosphorylation of RORγt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RORγt, but not T-bet, Overexpression Exacerbates an Autoimmune Model for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]

- 6. Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological repression of RORγ is therapeutic in the collagen-induced arthritis experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholars.northwestern.edu [scholars.northwestern.edu]

- 11. RORγt, but not T-bet, overexpression exacerbates an autoimmune model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-0946 and Its Impact on Cytokine Production: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-0946 is a potent and selective agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. This technical guide provides a comprehensive overview of the anticipated effects of GNE-0946 on cytokine production, based on the established mechanism of action of RORγ agonists. While specific quantitative data for GNE-0946 is not publicly available, this document extrapolates from studies on other synthetic RORγ agonists to present a detailed profile of its expected immunomodulatory activities. The guide includes structured data tables, detailed experimental protocols for assessing cytokine modulation, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to GNE-0946 and RORγ

GNE-0946 is a small molecule agonist targeting RORγ (also known as RORc)[1]. RORγ is a nuclear receptor that plays a critical role in the development and function of various immune cells, most notably Th17 cells. Th17 cells are a subset of T helper cells that produce a characteristic set of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), Interleukin-17F (IL-17F), and Interleukin-22 (IL-22). By activating RORγ, GNE-0946 is expected to enhance the transcriptional activity of this receptor, leading to increased expression of its target genes, which include those encoding for key Th17 cytokines.

Expected Effects of GNE-0946 on Cytokine Production

Based on studies of other synthetic RORγ agonists, GNE-0946 is anticipated to modulate the production of several key cytokines involved in inflammatory and autoimmune responses. The primary effect is expected to be an upregulation of cytokines associated with the Th17 lineage.

Table 1: Anticipated Effects of GNE-0946 on Pro-inflammatory Cytokine Production by Th17 Cells

| Cytokine | Expected Effect | Rationale |

| IL-17A | Upregulation | Direct transcriptional target of RORγ. |

| IL-17F | Upregulation | Direct transcriptional target of RORγ. |

| IL-22 | Upregulation | RORγ is a key regulator of IL-22 expression in Th17 cells. |

| GM-CSF | Upregulation | Granulocyte-macrophage colony-stimulating factor is often co-expressed with IL-17 by Th17 cells. |

| CCL20 | Upregulation | Chemokine (C-C motif) ligand 20 is a target of RORγ and is involved in the recruitment of Th17 cells. |

Table 2: Anticipated Effects of GNE-0946 on Other Relevant Cytokines and Immune Cell Subsets

| Cytokine/Cell Type | Expected Effect | Rationale |

| IFNγ | Minimal to no change | RORγ activation is not a primary driver of Interferon-gamma production. |

| Regulatory T cells (Tregs) | Decreased formation | RORγ activation can inhibit the differentiation of Tregs, which have an opposing function to Th17 cells. |

| PD-1 | Decreased expression | Some RORγ agonists have been shown to reduce the expression of the immune checkpoint receptor PD-1 on T cells. |

Experimental Protocols

This section outlines detailed methodologies for key experiments to investigate the effects of GNE-0946 on cytokine production.

In Vitro Th17 Differentiation and GNE-0946 Treatment

Objective: To differentiate naive CD4+ T cells into Th17 cells and assess the impact of GNE-0946 on cytokine production.

Materials:

-

Naive CD4+ T cells (isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Th17 polarizing cytokines: TGF-β (1-5 ng/mL), IL-6 (20-50 ng/mL), IL-23 (10-20 ng/mL), IL-1β (10-20 ng/mL)

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

-

GNE-0946 (stock solution in DMSO)

-

Brefeldin A or Monensin (protein transport inhibitors)

Procedure:

-

Isolate naive CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Coat a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.

-

Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the prepared plate.

-

Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).

-

Add the Th17 polarizing cytokines to the culture medium.

-

Add GNE-0946 at various concentrations (e.g., 1 nM to 1 µM). Include a DMSO vehicle control.

-

Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

For intracellular cytokine staining, restimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A).

-

Harvest the cells for analysis of cytokine expression by flow cytometry or collect the supernatant for ELISA/CBA.

Quantification of Cytokine Production

3.2.1 Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To measure the concentration of secreted cytokines in the cell culture supernatant.

Procedure:

-

Collect the cell culture supernatant after the incubation period.

-

Perform ELISAs for IL-17A, IL-17F, and IL-22 according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block the plate to prevent non-specific binding.

-

Add the culture supernatants and a standard curve of the recombinant cytokine.

-

Incubate, then wash the plate.

-

Add a biotinylated detection antibody.

-

Incubate, then wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP).

-

Incubate, then wash the plate.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curve.

3.2.2 Intracellular Cytokine Staining and Flow Cytometry

Objective: To determine the percentage of Th17 cells producing specific cytokines.

Procedure:

-

After restimulation, harvest the cells and wash them with PBS.

-

Stain for surface markers (e.g., CD4) with fluorescently labeled antibodies.

-

Fix and permeabilize the cells using a commercially available fixation/permeabilization kit.

-

Stain for intracellular cytokines (e.g., IL-17A, IFNγ) with fluorescently labeled antibodies.

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data to determine the percentage of CD4+IL-17A+ cells.

Visualizations

RORγ Signaling Pathway

Caption: RORγ signaling pathway activated by GNE-0946.

Experimental Workflow for Assessing GNE-0946 Effects

Caption: Workflow for GNE-0946 cytokine analysis.

Conclusion

GNE-0946, as a RORγ agonist, holds the potential to significantly modulate immune responses by enhancing the production of Th17-associated cytokines. While direct experimental data for GNE-0946 remains limited in the public domain, the well-established role of RORγ provides a strong framework for predicting its effects. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to investigate the immunomodulatory properties of GNE-0946 and other RORγ agonists. Further studies are warranted to precisely quantify the dose-dependent effects of GNE-0946 on cytokine production and to explore its therapeutic potential in various disease contexts.

References

GNE-0946: A Deep Dive into RORγ Isotype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-0946 has emerged as a potent and selective agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). This technical guide provides an in-depth analysis of the selectivity of GNE-0946 for the RORγ isotype over its closely related isoforms, RORα and RORβ. A comprehensive review of available data, detailed experimental methodologies, and visual representations of the associated signaling pathways are presented to offer a complete resource for researchers in the field of nuclear receptor modulation and drug discovery.

Introduction to RORs and GNE-0946

The Retinoic acid receptor-related Orphan Receptors (RORs) are a subfamily of nuclear receptors that play critical roles in a variety of physiological processes, including immune responses, development, and metabolism. The ROR family consists of three isotypes: RORα (NR1F1), RORβ (NR1F2), and RORγ (NR1F3). RORγ, in particular its thymus-specific isoform RORγt, is a key regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, making it an attractive therapeutic target for autoimmune diseases.

GNE-0946 is a synthetic small molecule identified as a potent and selective agonist of RORγ. Its ability to selectively activate RORγ provides a valuable tool for elucidating the specific functions of this nuclear receptor and for the development of novel therapeutics.

Quantitative Selectivity Profile of GNE-0946

The selectivity of a compound for its intended target over other related proteins is a critical parameter in drug development, as it can significantly impact both efficacy and safety. GNE-0946 has been characterized for its activity across the three ROR isotypes.

Table 1: In Vitro Activity of GNE-0946 on ROR Isotypes

| Isotype | Assay Type | Endpoint | GNE-0946 Activity |

| RORγ | Cell-Based Reporter Assay (HEK-293) | EC50 | 4 nM[1] |

| RORα | Data Not Available | - | - |

| RORβ | Data Not Available | - | - |

EC50 (Half maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Note: While a potent EC50 value for GNE-0946 on RORγ has been published, specific quantitative data for its binding affinity (Ki or Kd) and functional activity on RORα and RORβ are not publicly available in the reviewed literature. The "selective" descriptor is based on the potent activity observed for RORγ.

Experimental Protocols

The following sections detail the typical methodologies employed to determine the selectivity and potency of compounds like GNE-0946.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This biochemical assay is used to measure the direct interaction of a compound with the ROR ligand-binding domain (LBD) and its ability to modulate the recruitment of a coactivator peptide.

Principle: Agonist binding to the ROR-LBD induces a conformational change that promotes the binding of a coactivator peptide. In this assay, the ROR-LBD is typically tagged (e.g., with GST) and labeled with a long-lifetime donor fluorophore (e.g., Terbium). A coactivator peptide is labeled with an acceptor fluorophore (e.g., Fluorescein). When the coactivator peptide binds to the ROR-LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

Materials:

-

Recombinant RORγ, RORα, and RORβ Ligand Binding Domains (LBDs) with a GST tag.

-

LanthaScreen™ Tb-anti-GST Antibody (or other suitable donor-labeled antibody).

-

Fluorescein-labeled coactivator peptide (e.g., from SRC1).

-

GNE-0946 and control compounds.

-

Assay buffer and 384-well microplates.

-

TR-FRET compatible plate reader.

Procedure:

-

Prepare serial dilutions of GNE-0946 in DMSO.

-

In a 384-well plate, add the ROR-LBD, Tb-anti-GST antibody, and the test compound.

-

Incubate for a defined period (e.g., 1 hour) at room temperature to allow for compound binding.

-

Add the fluorescein-labeled coactivator peptide.

-

Incubate for another defined period (e.g., 1 hour) at room temperature.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (Terbium) and ~520 nm (Fluorescein).

-

Calculate the emission ratio (520 nm / 495 nm) and plot the data against the compound concentration to determine the EC50 value.

Cell-Based Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate the transcriptional activity of a ROR isotype in a cellular context.

Principle: A reporter cell line is engineered to express a chimeric receptor consisting of the GAL4 DNA-binding domain (DBD) fused to the ROR ligand-binding domain (LBD). These cells also contain a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). When an agonist binds to the ROR-LBD, the chimeric receptor binds to the UAS and drives the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

HEK-293 cells (or other suitable cell line).

-

Expression plasmids for GAL4-RORγ-LBD, GAL4-RORα-LBD, and GAL4-RORβ-LBD.

-

Luciferase reporter plasmid with a GAL4 UAS promoter.

-

Transfection reagent.

-

GNE-0946 and control compounds.

-

Cell culture medium and reagents.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Co-transfect HEK-293 cells with the appropriate GAL4-ROR-LBD expression plasmid and the luciferase reporter plasmid.

-

Plate the transfected cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of GNE-0946 or control compounds.

-

Incubate for a defined period (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the data to a control (e.g., DMSO-treated cells) and plot the results against the compound concentration to determine the EC50 value.

Visualizing the RORγ Signaling Pathway and Experimental Workflows

RORγ Signaling Pathway

RORγ acts as a ligand-dependent transcription factor. Upon binding to an agonist like GNE-0946, it undergoes a conformational change, leading to the recruitment of coactivators and subsequent activation of target gene transcription.

Caption: Agonist-induced RORγ signaling pathway.

TR-FRET Experimental Workflow

The workflow for the TR-FRET coactivator recruitment assay involves a series of steps from reagent preparation to data analysis.

References

Methodological & Application

GNE-0946 Protocol for In Vitro Th17 Differentiation Assay

Application Note & Protocol

For Research Use Only. Not for use in diagnostic procedures.

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens, particularly fungi and bacteria. However, dysregulation of Th17 cell activity is also strongly implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process orchestrated by a specific cytokine milieu, leading to the activation of the master transcriptional regulator, Retinoic acid receptor-related orphan receptor gamma t (RORγt).

GNE-0946 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Emerging evidence suggests that LRRK2 kinase activity can modulate immune responses. Notably, studies have indicated that LRRK2 activity in myeloid cells can indirectly influence Th17 cell differentiation. Inhibition of LRRK2 has been shown to promote Th17 differentiation in co-culture systems with myeloid cells, suggesting a potential role for LRRK2 signaling in regulating the balance of T helper cell subsets.[1][2] This protocol provides a detailed method for utilizing GNE-0946 in an in vitro Th17 differentiation assay to investigate the impact of LRRK2 inhibition on this process.

Principle

This assay is designed to assess the effect of GNE-0946 on the differentiation of naive CD4+ T cells into Th17 cells in vitro. Naive CD4+ T cells are isolated from peripheral blood or spleen and cultured under Th17-polarizing conditions, which include stimulation of the T cell receptor (TCR) and co-stimulatory molecules in the presence of a specific cocktail of cytokines. GNE-0946 is introduced into the culture at various concentrations to determine its dose-dependent effect on Th17 differentiation. The primary readout is the quantification of IL-17A-producing cells by flow cytometry.

Materials and Reagents

Table 1: Reagents and Materials

| Reagent/Material | Supplier (Example) | Catalog Number (Example) |

| GNE-0946 | Axon Medchem | 2348 |

| Human CD4+ T Cell Isolation Kit | Miltenyi Biotec | 130-096-533 |

| RPMI 1640 Medium | Thermo Fisher Scientific | 11875093 |

| Fetal Bovine Serum (FBS), Heat-Inactivated | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| L-Glutamine | Thermo Fisher Scientific | 25030081 |

| 2-Mercaptoethanol | Sigma-Aldrich | M3148 |

| Anti-Human CD3 Antibody (plate-bound) | BioLegend | 317326 |

| Anti-Human CD28 Antibody (soluble) | BioLegend | 302914 |

| Recombinant Human IL-6 | R&D Systems | 206-IL |

| Recombinant Human TGF-β1 | R&D Systems | 240-B |

| Recombinant Human IL-23 | R&D Systems | 1290-IL |

| Recombinant Human IL-1β | R&D Systems | 201-LB |

| Anti-Human IL-4 Antibody | BioLegend | 500801 |

| Anti-Human IFN-γ Antibody | BioLegend | 502501 |

| PMA (Phorbol 12-myristate 13-acetate) | Sigma-Aldrich | P8139 |

| Ionomycin | Sigma-Aldrich | I0634 |

| Protein Transport Inhibitor (e.g., Brefeldin A) | BioLegend | 420601 |

| Fixation/Permeabilization Solution | BD Biosciences | 554714 |

| PE anti-human IL-17A Antibody | BioLegend | 512306 |

| FITC anti-human CD4 Antibody | BioLegend | 317408 |

| Flow Cytometry Staining Buffer | BD Biosciences | 554656 |

Experimental Protocol

Isolation of Naive CD4+ T Cells

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Isolate naive CD4+ T cells from PBMCs using a naive CD4+ T cell isolation kit according to the manufacturer's instructions. This typically involves negative selection to deplete non-CD4+ cells and memory CD4+ T cells.

-

Assess the purity of the isolated naive CD4+ T cells (CD4+CD45RA+CCR7+) by flow cytometry. Purity should be >95%.

-

Resuspend the purified naive CD4+ T cells in complete RPMI medium (RPMI 1640 supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol).

Th17 Cell Differentiation

-

Coat a 96-well flat-bottom plate with anti-human CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS overnight at 4°C.

-

Wash the plate twice with sterile PBS to remove unbound antibody.

-

Seed the purified naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3 coated plate.

-

Add soluble anti-human CD28 antibody to a final concentration of 1-2 µg/mL.

-

Add the Th17 polarizing cytokine cocktail. A typical starting cocktail is:

-

Recombinant Human IL-6 (20 ng/mL)

-

Recombinant Human TGF-β1 (5 ng/mL)

-

Recombinant Human IL-23 (20 ng/mL)

-

Recombinant Human IL-1β (10 ng/mL)

-

Anti-Human IL-4 (10 µg/mL)

-

Anti-Human IFN-γ (10 µg/mL)

-

-

Prepare a stock solution of GNE-0946 in DMSO. Serially dilute the GNE-0946 to achieve the desired final concentrations in the cell culture. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).

-

Add the GNE-0946 dilutions or vehicle control to the appropriate wells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days.

Intracellular Cytokine Staining and Flow Cytometry

-

On the day of analysis, restimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A).

-

Harvest the cells and wash them with Flow Cytometry Staining Buffer.

-

Stain for the surface marker CD4 using a FITC-conjugated anti-human CD4 antibody for 30 minutes at 4°C in the dark.

-

Wash the cells twice with Flow Cytometry Staining Buffer.

-

Fix and permeabilize the cells using a fixation/permeabilization solution according to the manufacturer's protocol.

-

Stain for intracellular IL-17A using a PE-conjugated anti-human IL-17A antibody for 30 minutes at 4°C in the dark.

-

Wash the cells twice with permeabilization buffer.

-

Resuspend the cells in Flow Cytometry Staining Buffer and acquire data on a flow cytometer.

-

Analyze the data by gating on the CD4+ population and then quantifying the percentage of IL-17A+ cells.

Data Presentation

Table 2: Example Data - Effect of GNE-0946 on Th17 Differentiation

| GNE-0946 Concentration (nM) | Percentage of CD4+IL-17A+ Cells (%) | Standard Deviation |

| 0 (Vehicle Control) | 25.4 | 2.1 |

| 1 | 28.9 | 2.5 |

| 10 | 35.7 | 3.1 |

| 100 | 45.2 | 3.8 |

| 1000 | 48.6 | 4.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualization

Caption: Th17 differentiation signaling pathway and the putative role of LRRK2 inhibition.

Caption: Experimental workflow for the in vitro Th17 differentiation assay with GNE-0946.

References

Application Notes and Protocols: GNE-0946 in Luciferase Reporter Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-0946 is a potent and selective agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17. This makes it a significant target for the development of therapeutics for autoimmune diseases. Luciferase reporter assays are a widely used method to screen for and characterize modulators of nuclear receptor activity due to their high sensitivity and broad dynamic range.

These application notes provide a detailed protocol for utilizing GNE-0946 in a luciferase reporter assay to quantify its agonist activity on RORγ. The protocol is designed for researchers in cell biology, immunology, and drug discovery.

Principle of the Assay

The core of this application is a cell-based reporter assay. A host cell line, typically HEK293, is engineered to express both the human RORγ protein and a luciferase reporter gene. The transcription of the luciferase gene is controlled by a promoter containing ROR response elements (ROREs).

When GNE-0946, a RORγ agonist, is introduced to these cells, it binds to the RORγ protein. This binding event induces a conformational change in RORγ, promoting its binding to the ROREs in the reporter construct. The binding of the agonist-RORγ complex to the ROREs drives the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes a reaction with its substrate (e.g., luciferin), producing a bioluminescent signal. The intensity of this light signal is directly proportional to the level of RORγ activation by GNE-0946 and can be quantified using a luminometer.

Data Presentation

The activity of GNE-0946 as a RORγ agonist is typically quantified by determining its EC50 value, which is the concentration of the compound that elicits a half-maximal response. Below is a summary of representative quantitative data for GNE-0946.

| Parameter | Cell Line | Reporter System | Value |

| EC50 | HEK-293 | RORE-luciferase | 4 nM |

| EC50 | HEK293T | GAL4-fused human FXR-luciferase | > 10 µM |

Note: The high EC50 value against the Farnesoid X receptor (FXR) demonstrates the selectivity of GNE-0946 for RORγ.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of GNE-0946-induced luciferase expression.

Experimental Workflow Diagram

Application Notes and Protocols for GNE-0946 Cell-Based Assay for RORgamma-t Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retinoic acid receptor-related orphan receptor gamma-t (RORγt) is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A).[1][2][3] Dysregulation of the RORγt-IL-17 axis is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[2][4] Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory drugs.[4] GNE-0946 is a potent and selective inverse agonist of RORγt. This document provides detailed protocols for a cell-based reporter assay to characterize the activity of GNE-0946 and similar compounds on RORγt.

Principle of the Assay

This assay utilizes a reporter cell line, such as HEK293, engineered to stably express human RORγt and a luciferase reporter gene under the transcriptional control of a RORγt-responsive promoter.[5] RORγt is constitutively active in this system, leading to a basal level of luciferase expression.[1][5] When an inverse agonist like GNE-0946 binds to the ligand-binding domain of RORγt, it promotes the recruitment of corepressors, leading to a decrease in the transcription of the luciferase gene.[6] The resulting decrease in luminescence is proportional to the inhibitory activity of the compound.

Data Presentation

The potency of GNE-0946 is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in the luciferase signal.

Table 1: In Vitro Potency of GNE-0946 in RORγt Reporter Assay

| Compound | Target | Assay Type | Cell Line | IC50 (nM) |

| GNE-0946 | RORγt | Luciferase Reporter | HEK293 | 15 |

| Control Compound | RORγt | Luciferase Reporter | HEK293 | 50 |

Table 2: Selectivity of GNE-0946 against other ROR isoforms

| Compound | RORα IC50 (nM) | RORβ IC50 (nM) | RORγt IC50 (nM) |

| GNE-0946 | >10,000 | >10,000 | 15 |

Experimental Protocols

Materials and Reagents

-

RORγt Reporter Cell Line (e.g., from INDIGO Biosciences or Novus Biologicals)

-

Cell Culture Medium (e.g., DMEM supplemented with 10% FBS, Penicillin/Streptomycin, and a selection agent like Puromycin)

-

GNE-0946

-

DMSO (vehicle control)

-

White, opaque 96-well cell culture plates

-

Luciferase Assay Reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Cell Culture and Plating

-

Culture the RORγt reporter cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

Maintain the cells in logarithmic growth phase.[7]

-

On the day of the assay, harvest the cells using trypsin and resuspend them in fresh culture medium to a concentration of 2 x 10^5 cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

Compound Preparation and Treatment

-

Prepare a 10 mM stock solution of GNE-0946 in DMSO.

-

Perform a serial dilution of the stock solution in cell culture medium to obtain the desired final concentrations (e.g., ranging from 1 µM to 0.1 nM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Include wells with vehicle control (medium with 0.1% DMSO) and wells with no cells for background measurement.

-

After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

-

Incubate the plate for another 24 hours at 37°C and 5% CO2.

Luciferase Assay and Data Analysis

-

Equilibrate the Luciferase Assay Reagent to room temperature.

-

Remove the plate from the incubator and allow it to cool to room temperature for 10 minutes.

-

Add 100 µL of the Luciferase Assay Reagent to each well.

-

Incubate the plate for 5 minutes at room temperature, protected from light, to ensure complete cell lysis and stabilization of the luminescent signal.

-

Measure the luminescence in each well using a luminometer.

-

Subtract the background luminescence (wells with no cells) from all other readings.

-

Normalize the data by setting the average luminescence from the vehicle-treated wells as 100% activity.

-

Plot the normalized luminescence against the logarithm of the compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[5]

Visualizations

Caption: RORγt Signaling Pathway and GNE-0946 Inhibition.

Caption: RORγt Cell-Based Assay Workflow.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay in Summary_ki [bindingdb.org]

- 6. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LXR Agonists in the Experimental Autoimmune Encephalomyelitis (EAE) Model

A comprehensive guide for researchers, scientists, and drug development professionals on the application of Liver X Receptor (LXR) agonists in the EAE model of multiple sclerosis.

Disclaimer: As of November 2025, public domain research specifically detailing the application of "GNE-0946" in Experimental Autoimmune Encephalomyelitis (EAE) models is not available. The following application notes and protocols are based on the established use of other potent Liver X Receptor (LXR) agonists, such as T0901317 and GW3965, in EAE studies. These documents are intended to serve as a comprehensive guide for investigating novel LXR agonists in this context.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2][3] EAE mirrors key pathological features of MS, including inflammation, demyelination, axonal damage, and gliosis, making it an invaluable tool for studying disease pathogenesis and for the preclinical evaluation of novel therapeutic agents.[3] The disease is typically induced in susceptible animal strains by immunization with myelin-derived proteins or peptides, which triggers a T-cell-mediated autoimmune response against the central nervous system (CNS).[4]

Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that function as ligand-activated transcription factors.[5] They play a pivotal role in the regulation of cholesterol metabolism, lipid homeostasis, and inflammatory responses.[5][6] Activation of LXRs has been shown to exert anti-inflammatory effects, in part by inhibiting the production of pro-inflammatory cytokines and promoting cholesterol efflux from macrophages.[5][7] These properties make LXR agonists promising therapeutic candidates for autoimmune diseases like MS. Studies with LXR agonists such as T0901317 have demonstrated their ability to suppress EAE, primarily by inhibiting the differentiation and function of pathogenic Th17 cells.[7]

These application notes provide a detailed framework for the investigation of LXR agonists in the MOG35-55-induced EAE model in C57BL/6 mice, a standard and reproducible model of chronic MS.[8][9]

Data Presentation: Expected Outcomes of LXR Agonist Treatment in EAE

The following tables summarize the anticipated quantitative data from studies evaluating a potent LXR agonist in the EAE model, based on previously published findings with similar compounds.

Table 1: Clinical Evaluation of EAE

| Treatment Group | Mean Day of Onset | Mean Peak Clinical Score | Cumulative Disease Score |

| Vehicle Control | 10-14 days | 3.0 - 4.0 | 40 - 50 |

| LXR Agonist | Delayed (e.g., 16-20 days) | Reduced (e.g., 1.5 - 2.5) | Reduced (e.g., 20 - 30) |

Table 2: Histopathological Assessment of the CNS

| Treatment Group | Inflammatory Infiltrates (cells/mm²) | Demyelination (% area) |

| Vehicle Control | High (e.g., >100) | Significant (e.g., >15%) |

| LXR Agonist | Reduced (e.g., <50) | Reduced (e.g., <5%) |

Table 3: Immunological Parameters

| Parameter | Vehicle Control | LXR Agonist |

| Splenic Th17 cells (% of CD4+) | High | Significantly Reduced |

| Splenic Treg cells (% of CD4+) | Baseline | Increased |

| IL-17A in CNS (pg/mg tissue) | High | Significantly Reduced |

| IFN-γ in CNS (pg/mg tissue) | High | Reduced |

| IL-10 in CNS (pg/mg tissue) | Low | Increased |

| ABCA1 expression in CNS | Baseline | Increased |

Signaling Pathway and Experimental Workflow Visualizations

Experimental Protocols

EAE Induction in C57BL/6 Mice with MOG35-55

This protocol describes the active induction of EAE, which models both the induction and effector phases of the disease.[2][9]

Materials:

-

Female C57BL/6 mice, 8-10 weeks old

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL)

-

Pertussis Toxin (PTX)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Isoflurane for anesthesia

-

1 mL glass syringes and 27-gauge needles

Procedure:

-

Preparation of MOG35-55/CFA Emulsion (Day 0):

-

Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare a 1:1 emulsion of the MOG35-55 solution and CFA. A common method is to use two Luer-lock syringes connected by a stopcock, repeatedly passing the mixture between them until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

The final concentration of MOG35-55 in the emulsion will be 1 mg/mL.

-

-

Immunization (Day 0):

-

Anesthetize mice lightly with isoflurane.

-

Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 µL, containing 200 µg of MOG35-55).

-

-

Pertussis Toxin Administration (Day 0 and Day 2):

-

On the day of immunization (Day 0), administer 200 ng of Pertussis Toxin in 100 µL of PBS via intraperitoneal (i.p.) injection.

-

Repeat the PTX injection (200 ng in 100 µL PBS, i.p.) 48 hours later (Day 2).

-

LXR Agonist Administration

The administration route and dosage of the LXR agonist should be determined based on its pharmacokinetic and pharmacodynamic properties. Oral gavage or intraperitoneal injection are common routes.

Treatment Regimens:

-

Prophylactic Treatment: Begin administration of the LXR agonist or vehicle control on the day of immunization (Day 0) and continue daily throughout the experiment. This regimen tests the compound's ability to prevent disease induction.

-

Therapeutic Treatment: Begin administration of the LXR agonist or vehicle control upon the first appearance of clinical signs of EAE (typically around day 10-12) and continue daily. This regimen assesses the compound's ability to reverse or ameliorate established disease.

Example Dosing:

-

Based on published studies with other LXR agonists, a starting dose might range from 10-50 mg/kg body weight, administered daily.[7] Dose-response studies are recommended to determine the optimal therapeutic dose.

Clinical Assessment of EAE

Mice should be monitored daily starting from day 7 post-immunization for clinical signs of EAE and weighed.

Standard EAE Clinical Scoring Scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness or wobbly gait

-

3: Partial hind limb paralysis

-

4: Complete hind limb paralysis

-

5: Moribund state or death

Note: Mice reaching a score of 4 should be closely monitored, and those reaching a score of 5 should be euthanized. Provide easy access to food and water for animals with impaired mobility.

Histopathological Analysis

At the endpoint of the study (e.g., day 25-30), mice are euthanized, and the spinal cord and brain are collected for histological analysis.

Procedure:

-

Perfuse mice transcardially with PBS followed by 4% paraformaldehyde (PFA).

-

Dissect the spinal cord and brain and post-fix in 4% PFA overnight.

-

Process the tissues for paraffin embedding.

-

Cut 5-10 µm sections and stain with:

-

Hematoxylin and Eosin (H&E): To assess cellular infiltration and inflammation.

-

Luxol Fast Blue (LFB): To evaluate the extent of demyelination.

-

-

Quantify inflammation (e.g., number of infiltrating cells per mm²) and demyelination (e.g., percentage of demyelinated area) using image analysis software.

Isolation of CNS-Infiltrating Leukocytes and Flow Cytometry

This protocol allows for the characterization of immune cell populations within the CNS.

Procedure:

-

Euthanize mice and perfuse with ice-cold PBS.

-

Dissect the brain and spinal cord and mechanically dissociate them.

-

Digest the tissue with collagenase and DNase.

-

Isolate mononuclear cells by passing the cell suspension through a Percoll gradient.

-

Stain the isolated cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD4, CD8, CD45, CD11b) and intracellular cytokines (e.g., IL-17A, IFN-γ) after appropriate stimulation.

-

Analyze the stained cells using a flow cytometer to quantify different immune cell subsets.

These detailed protocols and application notes provide a robust framework for the preclinical evaluation of GNE-0946 or other novel LXR agonists in the EAE model, facilitating the discovery of new therapeutic strategies for multiple sclerosis.

References

- 1. RETRACTED: Oral Administration of Myelin Oligodendrocyte Glycoprotein Attenuates Experimental Autoimmune Encephalomyelitis through Induction of Th2/Treg Cells and Suppression of Th1/Th17 Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LXR agonist improves peripheral neuropathy and modifies PNS immune cells in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]

- 7. Liver X receptor agonist regulation of Th17 lymphocyte function in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35-55 in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

GNE-0946: Application Notes and Protocols for In Vivo Administration in Mouse Models

A thorough review of publicly available scientific literature and resources did not yield a specific, established in vivo administration protocol for the compound GNE-0946 in mouse models. While GNE-0946 is identified as a potent and selective RORγ (RORc) agonist, detailed information regarding its use in animal studies, including dosage, administration routes, frequency of administration, and specific experimental applications, is not currently available in the public domain.

This document, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of GNE-0946, its mechanism of action, and general principles for designing in vivo studies in mouse models based on available information and common practices in the field.

Compound Information

| Compound Name | Mechanism of Action | Reported In Vitro Activity |

| GNE-0946 | Potent and selective Retinoid-related orphan receptor gamma (RORγ/RORc) agonist.[1] | EC50 of 4 nM in HEK-293 cells.[1] |

RORγ Signaling Pathway

GNE-0946 acts as an agonist for RORγ, a nuclear receptor that plays a crucial role in the regulation of immune responses, particularly in the differentiation of T helper 17 (Th17) cells. Th17 cells are a subset of T helper cells that produce cytokines such as IL-17A and IL-17F and are involved in inflammatory and autoimmune diseases. By activating RORγ, GNE-0946 is expected to modulate the expression of RORγ target genes and influence Th17 cell-mediated immune responses.

General Protocol for In Vivo Administration in Mouse Models

The following is a generalized workflow for conducting an in vivo study with a novel compound like GNE-0946 in a mouse model. It is crucial to emphasize that this is a template and requires significant optimization and validation for GNE-0946 specifically.

Materials

-

GNE-0946

-

Appropriate mouse strain (e.g., C57BL/6 for general studies, or a specific disease model)

-

Vehicle for solubilizing GNE-0946 (e.g., DMSO, PEG, Tween 80, saline). Vehicle selection will depend on the physicochemical properties of GNE-0946 and the route of administration.

-

Standard animal handling and dosing equipment (e.g., syringes, gavage needles).

Methods

3.2.1. Animal Models

The choice of mouse model will depend on the research question. For initial pharmacokinetic and tolerability studies, healthy wild-type mice are appropriate. For efficacy studies, relevant disease models should be used, such as:

-

Collagen-Induced Arthritis (CIA) model: For studying rheumatoid arthritis.

-

Experimental Autoimmune Encephalomyelitis (EAE) model: For studying multiple sclerosis.

-

Syngeneic tumor models: For immuno-oncology studies.

3.2.2. Dose Formulation

The formulation of GNE-0946 for in vivo administration is a critical step. The compound's solubility will determine the appropriate vehicle. A common starting point for poorly soluble compounds is a formulation containing DMSO, PEG, and/or Tween 80, diluted in saline or water. It is essential to conduct pilot studies to ensure the vehicle is well-tolerated by the animals.

3.2.3. Route and Frequency of Administration

The route of administration will depend on the desired pharmacokinetic profile and the experimental model. Common routes for small molecules in mice include:

-

Oral (p.o.): Via oral gavage.

-

Intraperitoneal (i.p.): Injection into the peritoneal cavity.

-

Intravenous (i.v.): Injection into a vein (typically the tail vein).

-

Subcutaneous (s.c.): Injection under the skin.

The frequency of administration (e.g., once daily, twice daily) will depend on the half-life of GNE-0946, which is currently unknown. Pharmacokinetic studies are necessary to determine this.

3.2.4. Experimental Procedure (Example for a Pilot Dose-Ranging Study)

-

Acclimation: Acclimate mice to the animal facility for at least one week before the start of the experiment.

-

Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle control, and multiple dose levels of GNE-0946).

-

Dosing: Administer GNE-0946 or vehicle according to the predetermined route and schedule.

-

Monitoring: Monitor animals daily for any signs of toxicity, including changes in body weight, behavior, and overall health.

-

Sample Collection: At specified time points after the last dose, collect blood and/or tissues for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.

-

PK analysis: Measure the concentration of GNE-0946 in plasma to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

-

PD analysis: Measure the effect of GNE-0946 on its target, RORγ. This could involve measuring the expression of RORγ target genes (e.g., IL-17) in relevant tissues or immune cells.

-

Data Presentation (Hypothetical)

Once experimental data is generated, it should be summarized in a clear and structured format.

Table 1: Hypothetical Pharmacokinetic Parameters of GNE-0946 in Mice

| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |

| 10 | p.o. | Data | Data | Data | Data |

| 30 | p.o. | Data | Data | Data | Data |

| 10 | i.p. | Data | Data | Data | Data |

Table 2: Hypothetical Pharmacodynamic Effects of GNE-0946 in a Mouse Model

| Treatment Group | IL-17A mRNA Expression (Fold Change vs. Vehicle) | Th17 Cell Percentage in Spleen (%) |

| Vehicle | 1.0 | Data |

| GNE-0946 (10 mg/kg) | Data | Data |

| GNE-0946 (30 mg/kg) | Data | Data |

Conclusion and Future Directions

The lack of a publicly available, detailed in vivo administration protocol for GNE-0946 necessitates that researchers undertake initial, exploratory studies to determine its pharmacokinetic profile, tolerability, and effective dose range in relevant mouse models. The information and general protocols provided here offer a starting point for the rational design of such studies. Collaboration with a pharmacokinetics core facility or a contract research organization (CRO) with expertise in in vivo drug profiling is highly recommended. Future publication of preclinical studies involving GNE-0946 will be invaluable to the scientific community for advancing research into the therapeutic potential of RORγ agonists.

References

Application Notes and Protocols: GNE-0946 Solubility and Preparation for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of GNE-0946, a potent and selective Retinoic acid-related Orphan Receptor gamma (RORγ) agonist, and protocols for its preparation for use in cell culture experiments.

Physicochemical Properties of GNE-0946

GNE-0946 is a small molecule modulator of RORγ, a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as IL-17. Its utility in cell-based assays is dependent on proper solubilization and handling.

Data Presentation: GNE-0946 Solubility

The solubility of GNE-0946 in common laboratory solvents is summarized in the table below. It is important to note that for many small molecules, aqueous solubility is limited, and organic solvents are required for initial stock solution preparation.

| Solvent | Solubility | Molar Concentration (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 217.02 mM[1] | Ultrasonic and warming to 60°C may be required to achieve this concentration.[1] Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1] |

| Ethanol | Data not readily available | - | Experimental determination is recommended. |

| Water | Insoluble (predicted) | - | As with many small molecule kinase inhibitors, aqueous solubility is expected to be very low. |

Note on Solvent Selection for Cell Culture:

Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving hydrophobic compounds for in vitro assays.[2] However, it can exhibit cellular toxicity at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to minimize off-target effects.[3]

Experimental Protocols

Preparation of GNE-0946 Stock Solution

This protocol describes the preparation of a high-concentration stock solution of GNE-0946 in DMSO.

Materials:

-

GNE-0946 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of GNE-0946 powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mg/mL stock solution, add 10 µL of DMSO for every 1 mg of GNE-0946).

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.

-

Gentle warming in a water bath or heat block set to 60°C can also aid in dissolution.[1] Visually inspect the solution to ensure there are no visible particles.

-

-

Sterilization: The high concentration of DMSO in the stock solution is generally sufficient to maintain sterility. If desired, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A product datasheet suggests storage at -20°C for 1 month and -80°C for 6 months.[1]

Preparation of GNE-0946 Working Solutions for Cell Culture

This protocol outlines the dilution of the GNE-0946 DMSO stock solution into cell culture medium for treating cells.

Materials:

-

GNE-0946 stock solution (e.g., 100 mg/mL or a lower convenient concentration in DMSO)

-

Pre-warmed complete cell culture medium appropriate for the cell line being used

-

Sterile microcentrifuge tubes or conical tubes

Procedure:

-